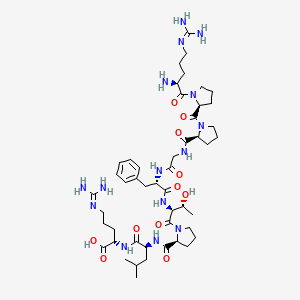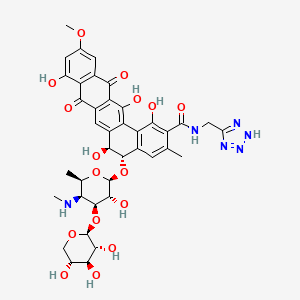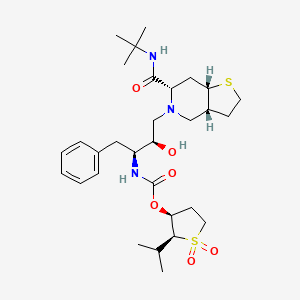
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt is a chemical compound with the molecular formula C14H11NO6S2.2Na. It is a derivative of benzoquinoline, characterized by the presence of two sulfonic acid groups and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt typically involves the sulfonation of 3-methylbenzo(f)quinoline. The reaction is carried out under controlled conditions using sulfuric acid or oleum as the sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to obtain the disodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, often involving nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(f)quinoline: Lacks the sulfonic acid and methyl groups, resulting in different chemical properties and reactivity.
3-Methylbenzo(f)quinoline: Similar structure but without the sulfonic acid groups, leading to lower solubility and different reactivity.
Benzo(f)quinoline-7,9-disulfonic acid: Similar but without the methyl group, affecting its steric and electronic properties.
Uniqueness
Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt is unique due to the presence of both sulfonic acid groups and a methyl group.
Eigenschaften
CAS-Nummer |
70851-58-0 |
|---|---|
Molekularformel |
C14H9NNa2O6S2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
disodium;3-methylbenzo[f]quinoline-7,9-disulfonate |
InChI |
InChI=1S/C14H11NO6S2.2Na/c1-8-2-3-10-12-6-9(22(16,17)18)7-14(23(19,20)21)11(12)4-5-13(10)15-8;;/h2-7H,1H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI-Schlüssel |
PGBUNBCTWYZCHI-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,11,14,15-tetrachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12763521.png)






![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)






